4-Bromo-2-chloro-6-iodophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-6-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIPWRPZFYYPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858855-18-2 | |
| Record name | 4-Bromo-2-chloro-6-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
In vitro toxicity and environmental impact of 4-Bromo-2-chloro-6-iodophenol
An In-depth Technical Guide to the In Vitro Toxicity and Environmental Impact of 4-Bromo-2-chloro-6-iodophenol: A Proposed Research Framework
This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and environmental impact of the halogenated phenol, 4-bromo-2-chloro-6-iodophenol. Due to a significant data gap in the existing scientific literature for this specific compound, this document outlines a proposed research program designed to generate the necessary data for a thorough risk assessment. The methodologies described are based on established protocols for similar chemical structures and are intended to guide researchers in toxicology, environmental science, and drug development.
Introduction to 4-Bromo-2-chloro-6-iodophenol
4-Bromo-2-chloro-6-iodophenol is a polyhalogenated aromatic compound.[1][2] Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or pesticides.[3][4] The presence of multiple, different halogen substituents on the phenol ring indicates that it may possess significant biological activity and environmental persistence.
Proposed In Vitro Toxicity Assessment
A tiered approach is recommended to efficiently screen for potential toxicity and to guide more in-depth mechanistic studies.
Tier 1: Cytotoxicity Screening
The initial assessment should focus on the general cytotoxicity of 4-bromo-2-chloro-6-iodophenol across a panel of relevant cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Seed HepG2 (human liver carcinoma), HEK293 (human embryonic kidney), and a relevant aquatic invertebrate cell line (e.g., from Daphnia magna) in 96-well plates at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Exposure:
-
Prepare a stock solution of 4-bromo-2-chloro-6-iodophenol in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in cell culture media to achieve a range of final concentrations.
-
Replace the existing media in the 96-well plates with the media containing the test compound. Include vehicle controls (media with DMSO) and untreated controls.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.
-
Causality Behind Experimental Choices:
-
Cell Line Selection: HepG2 and HEK293 cells are chosen as they represent major organs of detoxification (liver) and excretion (kidneys), which are common targets for xenobiotic toxicity. An aquatic invertebrate cell line is included to provide an early indication of environmental toxicity.
-
MTT Assay: This colorimetric assay is a robust and widely used method to assess cell metabolic activity, which is an indicator of cell viability.[5]
Tier 2: Genotoxicity Assessment
Based on the cytotoxicity data, a non-cytotoxic concentration range should be used to assess the genotoxic potential of 4-bromo-2-chloro-6-iodophenol.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture and Exposure:
-
Culture human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) to a sufficient density.
-
Expose the cells to at least three concentrations of 4-bromo-2-chloro-6-iodophenol, a positive control (e.g., mitomycin C), and a vehicle control.
-
Include parallel cultures with and without a metabolic activation system (S9 mix) to detect metabolites that may be genotoxic.
-
-
Cytokinesis Block:
-
Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.
-
-
Harvesting and Staining:
-
Harvest the cells and fix them.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
-
Microscopy and Analysis:
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Calculate the cytokinesis-block proliferation index (CBPI) to assess cytotoxicity.
-
Trustworthiness of the Protocol: This assay is a well-validated and regulatory-accepted method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[6]
Tier 3: Mechanistic Insights
Should cytotoxicity or genotoxicity be observed, further studies are warranted to elucidate the underlying mechanisms.
Experimental Protocol: Reactive Oxygen Species (ROS) Production Assay
-
Cell Culture and Exposure:
-
Seed a suitable cell line (e.g., HepG2) in a black, clear-bottom 96-well plate.
-
Expose the cells to various concentrations of 4-bromo-2-chloro-6-iodophenol for a short duration (e.g., 1-4 hours). Include a positive control (e.g., H2O2).
-
-
Fluorescent Probe Staining:
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Quantify the increase in fluorescence, which is proportional to the amount of intracellular ROS.
-
Hypothetical Workflow for In Vitro Toxicity Assessment
Caption: Tiered workflow for in vitro toxicity assessment.
Proposed Environmental Impact Assessment
A comprehensive environmental impact assessment should evaluate the compound's persistence, potential for bioaccumulation, and its toxicity to a range of aquatic organisms.
Environmental Fate
Octanol-Water Partition Coefficient (Log Kow)
The Log Kow is a key parameter for predicting the bioaccumulation potential of a substance.
Experimental Protocol: HPLC Method for Log Kow Determination
-
Instrumentation: An HPLC system with a C18 column and a UV detector.
-
Calibration:
-
Prepare a series of reference compounds with known Log Kow values.
-
Inject each reference compound and record its retention time.
-
Create a calibration curve by plotting the logarithm of the retention factor (log k) against the known Log Kow values.
-
-
Sample Analysis:
-
Inject a solution of 4-bromo-2-chloro-6-iodophenol and determine its retention time.
-
Calculate its log k.
-
-
Log Kow Calculation:
-
Use the calibration curve to determine the Log Kow of the test compound.
-
Ready Biodegradability
This test provides an indication of the persistence of the compound in the environment.
Experimental Protocol: OECD 301D Closed Bottle Test
-
Test System:
-
Prepare a mineral medium inoculated with a small number of microorganisms from a sewage treatment plant.
-
Add 4-bromo-2-chloro-6-iodophenol as the sole carbon source at a known concentration.
-
-
Incubation:
-
Incubate the test bottles in the dark at a constant temperature for 28 days.
-
Include a positive control (a readily biodegradable substance like sodium benzoate), a toxicity control, and a blank control.
-
-
Measurement:
-
Measure the dissolved oxygen concentration in the bottles at regular intervals.
-
-
Data Analysis:
-
Calculate the percentage of biodegradation based on the oxygen consumption.
-
The compound is considered readily biodegradable if it reaches the pass level of >60% within the 28-day period and within a 10-day window.
-
Ecotoxicity Testing
A battery of tests on organisms from different trophic levels is essential for a comprehensive ecotoxicological profile.
Quantitative Data Summary (Hypothetical)
| Test Organism | Trophic Level | Endpoint | Test Duration | Hypothetical EC50/LC50 (µg/L) |
| Pseudokirchneriella subcapitata | Alga (Producer) | Growth Inhibition | 72 hours | 50 - 200 |
| Daphnia magna | Invertebrate (Primary Consumer) | Immobilization | 48 hours | 10 - 50 |
| Danio rerio (Zebrafish) | Vertebrate (Secondary Consumer) | Mortality (Embryo) | 96 hours | 100 - 500 |
Proposed Environmental Risk Assessment Workflow
Caption: Proposed workflow for environmental risk assessment.
Analytical Methods
Accurate quantification of 4-bromo-2-chloro-6-iodophenol in various matrices is essential for all proposed studies. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV or Mass Spectrometry (MS) detection would be a suitable method.[7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially requiring derivatization to improve volatility.[10]
Conclusion
There is a clear need for comprehensive toxicological and environmental data for 4-bromo-2-chloro-6-iodophenol. The experimental frameworks outlined in this guide provide a robust starting point for researchers to begin to fill this critical data gap. The proposed tiered approach for in vitro toxicity testing will allow for an efficient and informative assessment of potential human health hazards. The environmental fate and ecotoxicity studies will provide the necessary data to begin to understand the potential environmental risks associated with this compound. The generation of this data is a crucial step towards the responsible management of this and other novel halogenated phenols.
References
- Benchchem. (n.d.). Synthesis of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- Chegg. (2018, March 25). Solved CH CH2OH Br Br 4-bromo-2-chloro-6-iodoaniline 1-bromo.
- SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column.
- PubChem. (n.d.). 4-Bromo-2-chloro-6-iodophenol.
- Dudek, A., et al. (2026, January 11). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science.
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
- Guidechem. (2020, October 23). What is the detection method for 4-Bromo-2-chlorophenol and its application as a pesticide intermediate?
- ResearchGate. (n.d.). Low dose genotoxicity of 4-bromo-N,N-diethyl-5, 5-dimethyl-2,5-dihydro-1,2-oxaphosphol-2-amine 2-oxide in mice bone marrow cells and Allium cepa L. root tip cells.
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-chlorophenol.
- PubChem. (n.d.). 2-Bromo-4-chloro-6-iodophenol.
- PubChem. (n.d.). 4-Bromo-2-chlorophenol.
- US EPA. (n.d.). Rule 57 Aquatic Values Data Sheet 4.
- Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of 4-Bromo-3-iodophenol.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
- ResearchGate. (2025, September 24). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols.
- Taylor & Francis. (n.d.). Bioaccumulation – Knowledge and References.
- MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
- World Health Organization (WHO). (n.d.). Section 4.5 Genotoxicity.
- PubMed. (2019, March 16). Phytotoxicity and genotoxicity evaluation of 2,4,6-tribromophenol solution treated by UV-based oxidation processes.
- ResearchGate. (n.d.). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker.
- Applied Ecology and Environmental Research. (n.d.). Occurrence of chlorophenol compounds in aquatic environments of China and effect of suspended particles on.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Semantic Scholar. (n.d.). Mechanistic aspects of 4-amino-2,6-dichlorophenol-induced in vitro nephrotoxicity.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols.
- Semantic Scholar. (2022, July 13). Environmental Fate of Organic Sunscreens during Water Disinfection Processes: The Formation of Degradation By-Products and Their.
- Taylor & Francis. (n.d.). Bioaccumulation – Knowledge and References.
- MDPI. (2022, June 8). Toxic Effects and Tumor Promotion Activity of Marine Phytoplankton Toxins: A Review.
- ResearchGate. (n.d.). 4‐Amino‐2‐chlorophenol nephrotoxicity in vitro: alteration of cytotoxicity by antioxidants.
- CymitQuimica. (n.d.). 4-Bromo-2-chloro-6-iodophenol.
- IntechOpen. (2025, March 3). Cytotoxicity: A Crucial Toxicity for In Vitro Experiments.
- PubMed. (2013, April 5). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker.
- Benchchem. (n.d.). Application of 4-Bromo-3-iodophenol in the Development of Novel Agrochemicals.
- PMC. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.
- DTIC. (2023, May 29). Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants.
- MDPI. (2025, April 18). Bioaccumulation and Trophic Transfer of Heavy Metals in Marine Fish: Ecological and Ecosystem-Level Impacts.
- the NOAA Institutional Repository. (n.d.). Mammalian Cell Cytotoxicity and Genotoxicity of Disinfection By-Products.
- Chemdiv. (n.d.). Compound 4-bromo-2-{[(4-ethoxyphenyl)imino]methyl}-6-iodophenol.
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Protocol for the selective halogenation to synthesize 4-Bromo-2-chloro-6-iodophenol
An Application Note and Detailed Protocol for the Selective Synthesis of 4-Bromo-2-chloro-6-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Utility of Polysubstituted Halophenols
Halogenated phenols are a class of compounds with significant utility in organic synthesis, serving as versatile intermediates for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The specific substitution pattern of halogens on the phenolic ring dictates the molecule's reactivity and potential applications. The synthesis of polysubstituted phenols with a precise arrangement of different halogens, such as 4-Bromo-2-chloro-6-iodophenol, presents a significant synthetic challenge due to the directing effects of the hydroxyl group and the existing halogen substituents.[4][5]
This document provides a detailed, two-step protocol for the regioselective synthesis of 4-Bromo-2-chloro-6-iodophenol. The strategy hinges on a sequential halogenation approach, beginning with the selective bromination of 2-chlorophenol to yield the key intermediate, 4-bromo-2-chlorophenol, followed by a directed iodination to furnish the final product. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting and optimization.
Overall Synthetic Scheme
The synthesis of 4-Bromo-2-chloro-6-iodophenol is achieved in two sequential electrophilic aromatic substitution reactions, starting from 2-chlorophenol.
Caption: Overall two-step synthesis of 4-Bromo-2-chloro-6-iodophenol.
Part 1: Synthesis of 4-Bromo-2-chlorophenol
Principle and Rationale
The initial step involves the bromination of 2-chlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution. The existing chloro group is deactivating but also ortho, para-directing. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (bromonium ion, Br⁺) to the positions ortho and para to it (C4 and C6). Due to steric hindrance from the adjacent chloro and hydroxyl groups at the C6 position, the bromination preferentially occurs at the less sterically hindered C4 (para) position. This protocol is adapted from a known industrial process that achieves high selectivity for the desired 4-bromo-2-chlorophenol isomer.[6]
Experimental Protocol
Reagents and Equipment:
-
2-Chlorophenol
-
Chlorobenzene (or another inert solvent like carbon tetrachloride)[6]
-
Triethylamine hydrochloride (catalyst)[6]
-
Elemental Bromine (Br₂)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap (to neutralize HBr fumes)
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chlorophenol (1.0 eq) in chlorobenzene.
-
Add a catalytic amount of triethylamine hydrochloride (e.g., 0.03 eq).[6]
-
Cool the mixture to 5-10 °C using an ice bath.
-
Slowly add elemental bromine (1.0 eq) dropwise from the dropping funnel over a period of 2-3 hours, maintaining the temperature below 15 °C. Vigorous evolution of hydrogen bromide gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The product is often of sufficient purity for the next step, but can be further purified by distillation if necessary.[6]
Data Summary: Bromination of 2-Chlorophenol
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Chlorophenol | Commercially available and correctly substituted for the first step. |
| Reagent | Elemental Bromine | A common and effective source of electrophilic bromine.[6] |
| Catalyst | Triethylamine hydrochloride | Enhances the selectivity for the 4-bromo isomer.[6] |
| Solvent | Chlorobenzene | Inert solvent that facilitates temperature control. |
| Temperature | 5-15 °C | Low temperature helps to control the reaction rate and selectivity. |
| Reaction Time | 3-4 hours | Typically sufficient for complete conversion. |
| Expected Yield | >95% | This process is reported to be highly efficient.[6] |
| Major Product | 4-Bromo-2-chlorophenol | Para-substitution is sterically and electronically favored. |
| Main Byproduct | 6-Bromo-2-chlorophenol | The ortho-substituted isomer, formed in minor amounts.[6] |
Part 2: Synthesis of 4-Bromo-2-chloro-6-iodophenol
Principle and Rationale
The second step is the selective iodination of the intermediate, 4-bromo-2-chlorophenol. The hydroxyl group remains the most activating substituent on the ring. The para position is now occupied by a bromine atom. Therefore, the incoming electrophile (iodonium ion, I⁺) will be directed to the remaining open ortho position, which is C6. N-Iodosuccinimide (NIS) is chosen as the iodinating agent. It is a mild and efficient source of electrophilic iodine, which helps to prevent over-iodination or other side reactions. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dichloromethane.[7]
Experimental Protocol
Reagents and Equipment:
-
4-Bromo-2-chlorophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or Dichloromethane)
-
Round-bottom flask with a magnetic stirrer
-
10% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-bromo-2-chlorophenol (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. It is advisable to protect the reaction from light as iodine-containing reagents can be light-sensitive.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the excess NIS by adding 10% aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Data Summary: Iodination of 4-Bromo-2-chlorophenol
| Parameter | Value/Condition | Rationale |
| Starting Material | 4-Bromo-2-chlorophenol | The intermediate synthesized in Part 1. |
| Reagent | N-Iodosuccinimide (NIS) | A mild and selective iodinating agent.[7] |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates the reaction. |
| Temperature | Room Temperature | Mild conditions are sufficient and prevent side reactions. |
| Reaction Time | 12-24 hours | Allows for complete conversion. |
| Expected Yield | Moderate to good | Dependent on reaction conditions and purification. |
| Major Product | 4-Bromo-2-chloro-6-iodophenol | The only remaining activated position is C6. |
Purification and Characterization
Purification Protocol
The crude 4-Bromo-2-chloro-6-iodophenol is purified by column chromatography on silica gel.
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether).
-
Load the crude product (dissolved in a minimum amount of dichloromethane or the eluent) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and monitor by TLC to isolate the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.
Alternatively, recrystallization from a suitable solvent system can be employed if the crude product is of sufficient purity.[7]
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect a spectrum with two aromatic protons, likely appearing as doublets or singlets depending on the coupling constants.
-
¹³C NMR: Expect a spectrum showing six distinct signals for the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-Bromo-2-chloro-6-iodophenol (C₆H₃BrClIO), with a characteristic isotopic pattern for the presence of chlorine and bromine.
Troubleshooting and Optimization
-
Low Yield in Step 1: If the yield of 4-bromo-2-chlorophenol is low, ensure that the bromine is added slowly and the temperature is well-controlled to prevent the formation of the 6-bromo isomer.
-
Formation of Multiple Products in Step 2: The formation of di-iodinated or other side products can occur if the reaction conditions are too harsh. Using a milder iodinating reagent or lower temperatures may be necessary.
-
Difficult Purification: If the product is difficult to separate from impurities, optimizing the eluent system for column chromatography is crucial. Reverse-phase HPLC can also be a valuable analytical and preparative tool.[8]
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis and purification of 4-Bromo-2-chloro-6-iodophenol.
References
-
A Practical Highly Selective Oxybromination of Phenols with Dioxygen. ResearchGate, 2015. Available at: [Link]
-
Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update, 2018. Available at: [Link]
-
Synthesis and biological activity of halophenols as potent antioxidant and cytoprotective agents. ResearchGate, 2017. Available at: [Link]
- Process for the preparation of halophenols. Google Patents, 1991.
-
Electrochemical-mediated site-selective halogenation of phenol as a platform for accessing poly-substituted arenes. CORDIS, European Commission, 2024. Available at: [Link]
-
Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 2011. Available at: [Link]
-
Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. Molecules, 2023. Available at: [Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Organic & Biomolecular Chemistry, 2021. Available at: [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC, 2011. Available at: [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Semantic Scholar, 2011. Available at: [Link]
-
H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. RSC Publishing, 2024. Available at: [Link]
-
Solved CH CH2OH Br Br 4-bromo-2-chloro-6-iodoaniline 1-bromo. Chegg.com, 2018. Available at: [Link]
- Process for producing 4-bromo-2-chlorophenols. Google Patents, 1980.
-
Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available at: [Link]
-
Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
An Efficient and Regioselective Monobromination of Electron-Rich Aromatic Compounds Using Catalytic Hypervalent Iodine(III) Reagent. Organic Chemistry Portal. Available at: [Link]
-
2-Bromo-4-chloro-6-iodophenol. PubChem. Available at: [Link]
-
Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, 2006. Available at: [Link]
-
4-Bromo-2-chloro-6-iodophenol. PubChem. Available at: [Link]
-
p-IODOPHENOL. Organic Syntheses Procedure. Available at: [Link]
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Application Note & Protocol: Mastering Site-Selective Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromo-2-chloro-6-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the strategic application of 4-Bromo-2-chloro-6-iodophenol in Suzuki-Miyaura cross-coupling reactions. As a trifunctionalized building block, this phenol derivative offers three distinct and addressable sites for sequential, controlled carbon-carbon bond formation. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to achieve high-fidelity, site-selective couplings at the iodo, bromo, and chloro positions. We explore the mechanistic principles governing selectivity, present detailed, step-by-step experimental procedures, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of Polyhalogenated Phenols
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its functional group tolerance and efficiency in constructing C-C bonds.[1][2] Its power is significantly amplified when applied to polyhalogenated aromatic compounds, which serve as versatile platforms for creating complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3] The key to unlocking this potential lies in the differential reactivity of carbon-halogen bonds under palladium catalysis, which generally follows the order: C-I > C-Br > C-Cl.[1][4][5][6] This predictable reactivity hierarchy enables a programmed, stepwise approach to synthesis, where each halogen functions as a unique synthetic handle.
4-Bromo-2-chloro-6-iodophenol is an exemplary substrate for this strategy. The presence of three different halogens on a single phenol ring provides a powerful toolkit for the controlled elaboration of molecular complexity. This guide provides the technical protocols and theoretical understanding necessary to harness the synthetic potential of this versatile building block.
The Mechanistic Basis of Selectivity
The selectivity observed in Suzuki-Miyaura reactions with polyhalogenated substrates is fundamentally governed by the relative rates of the oxidative addition of the C-X bond to the Pd(0) catalyst.[6][7][8] This is the rate-determining step in most cases.[5][9] The bond dissociation energies of the carbon-halogen bonds decrease in the order C-Cl > C-Br > C-I.[10] Consequently, the C-I bond, being the weakest, undergoes oxidative addition most readily, followed by the C-Br bond, and finally the C-Cl bond.[11][12]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, emphasizing the rate-determining oxidative addition step which dictates selectivity.
By judiciously selecting the palladium catalyst, ligands, base, and reaction temperature, chemists can exert precise control over which C-X bond is activated. Milder conditions will favor reaction at the most labile C-I bond, leaving the C-Br and C-Cl bonds untouched for subsequent transformations. Progressively more forcing conditions can then be employed to activate the C-Br and, ultimately, the most robust C-Cl bond.
Detailed Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagents and Materials
-
4-Bromo-2-chloro-6-iodophenol
-
Desired arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)
-
Phosphine ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, DMF, 1,2-Dimethoxyethane (DME))
-
Inert gas supply (Nitrogen or Argon) and Schlenk line apparatus
-
Standard laboratory glassware for organic synthesis
Protocol 1: Selective Coupling at the C-I Position
This protocol is optimized to selectively target the most reactive carbon-iodine bond.
Reaction Scheme: HO(Br)(Cl)C₆H₂-I + R-B(OH)₂ --[Pd catalyst, Base, Solvent]--> HO(Br)(Cl)C₆H₂-R
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A reliable and effective catalyst for C-I coupling under mild conditions. |
| Base | K₂CO₃ (2-3 equivalents) | A moderately strong base that facilitates transmetalation without promoting unwanted side reactions. |
| Solvent | Toluene/H₂O (4:1) or 1,4-Dioxane/H₂O (4:1) | Biphasic solvent systems are often highly effective. Solvents must be thoroughly degassed. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the reaction at the C-I bond while minimizing activation of the C-Br bond. |
| Reaction Time | 4-12 hours | Progress should be monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-Bromo-2-chloro-6-iodophenol (1.0 eq), the arylboronic acid (1.1-1.5 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq).
-
Introduce the degassed solvent system (e.g., Toluene/H₂O 4:1, at a concentration of 0.1 M relative to the phenol).
-
Degas the reaction mixture by bubbling N₂ or Ar through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, allow the reaction to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel.
Figure 2: A typical experimental workflow for the selective Suzuki-Miyaura coupling at the C-I position of 4-Bromo-2-chloro-6-iodophenol.
Protocol 2: Sequential Coupling at the C-Br Position
This protocol is designed for the product obtained from Protocol 1, targeting the C-Br bond. More forcing conditions are necessary to activate this less reactive site.
Reaction Scheme: HO(Br)(Cl)C₆H₂-R + R'-B(OH)₂ --[Pd catalyst, Ligand, Base, Solvent]--> HO(R')(Cl)C₆H₂-R
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2-4 mol%) with a suitable ligand | A more active catalyst system is generally required for C-Br bond activation. |
| Ligand | SPhos or XPhos (4-8 mol%) | Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of C-Br bonds. |
| Base | K₃PO₄ or Cs₂CO₃ (3 equivalents) | Stronger bases are often necessary for the less reactive C-Br coupling. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous conditions are critical for this step. |
| Temperature | 100-110 °C | Higher temperatures are needed to overcome the greater activation energy of C-Br bond cleavage. |
| Reaction Time | 12-24 hours | C-Br couplings are typically slower than their C-I counterparts. |
Step-by-Step Procedure:
-
Utilize the product from the C-I coupling as the starting material.
-
Following the inert atmosphere setup from Protocol 1, combine the starting material (1.0 eq), the second arylboronic acid (1.2-1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq) in a Schlenk flask.
-
Add anhydrous, degassed 1,4-dioxane (to a concentration of 0.1 M).
-
Thoroughly degas the reaction mixture.
-
Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Follow the workup and purification procedures as described in Protocol 1.
Protocol 3: The Final Coupling at the C-Cl Position
Activating the C-Cl bond is the most challenging step and necessitates a highly active catalyst system and more forcing conditions.
Reaction Scheme: HO(R')(Cl)C₆H₂-R + R''-B(OH)₂ --[Pd catalyst, Ligand, Base, Solvent]--> HO(R')(R'')C₆H₂-R
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (3-5 mol%) with a highly active ligand | A robust catalyst system is essential for activating the strong C-Cl bond.[10] |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | These specialized ligands are designed to promote the difficult oxidative addition of aryl chlorides.[7] |
| Base | Cs₂CO₃ or K₃PO₄ (3-4 equivalents) | A strong base is crucial for the success of this transformation. |
| Solvent | Toluene or 1,4-Dioxane | High-boiling, anhydrous solvents are preferred. |
| Temperature | >110 °C (reflux) | Forcing conditions are required to achieve a practical reaction rate. |
| Reaction Time | 24-48 hours | These reactions are often slow and may require prolonged heating. |
Step-by-Step Procedure:
-
Use the product from the C-Br coupling as the starting material.
-
In a Schlenk flask under an inert atmosphere, combine the starting material (1.0 eq), the final arylboronic acid (1.5-2.0 eq), Cs₂CO₃ (3.0 eq), Pd(OAc)₂ (0.03 eq), and XPhos (0.06 eq).
-
Add anhydrous, degassed toluene (to a concentration of 0.1 M).
-
Degas the mixture thoroughly.
-
Heat the reaction to reflux with vigorous stirring.
-
Monitor the reaction progress carefully, as the forcing conditions may lead to side reactions.
-
Upon completion, perform the standard aqueous workup and purification.
Optimization and Troubleshooting
-
Low Yield or No Reaction:
-
Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere. Oxygen can deactivate the catalyst.
-
Consider increasing the catalyst and/or ligand loading.
-
Screen alternative bases and solvents.
-
Incrementally increase the reaction temperature or extend the reaction time.
-
-
Formation of Side Products (e.g., dehalogenation, homocoupling of boronic acid):
-
Attempt the reaction at a lower temperature.
-
Use a more dilute reaction mixture.
-
Ensure the purity of all starting materials.
-
-
Incomplete Conversion:
-
A fresh portion of the catalyst can sometimes restart a stalled reaction.
-
Increase the stoichiometry of the boronic acid.
-
Conclusion
The site-selective Suzuki-Miyaura cross-coupling of 4-Bromo-2-chloro-6-iodophenol represents a powerful and versatile strategy for the synthesis of complex, polysubstituted aromatic compounds. By systematically tuning the reaction conditions, researchers can achieve a programmed, stepwise functionalization of this valuable building block. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of these transformations in a laboratory setting. Further optimization may be required to suit specific substrates and target molecules.
References
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science.
- Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry.
- New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. (2020).
- Suzuki reaction. In Wikipedia.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2023). ACS Omega.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019).
- General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. (2021). Journal of the American Chemical Society.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2002).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. (2023).
- General chemoselective suzuki-miyaura coupling of polyhalogenated aryl triflates enabled by an alkyl-heteroaryl-based phosphine ligand. (2021). PolyU Institutional Research Archive.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2023). ChemRxiv.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Highly Selective Room-Temperature Suzuki-Miyaura Coupling of Bromo-2-Sulfonyloxypyridines for Unsymmetrical Diarylpyridines. (2016). The Journal of Organic Chemistry.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole. Benchchem.
- Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. (2021). Organometallics.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules.
- Application of 4-Bromo-3-iodophenol in the Development of Novel Agrochemicals. Benchchem.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). Comptes Rendus Chimie.
- A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (2015). Organic & Biomolecular Chemistry.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)
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- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Orthogonal Regioselective Functionalization of 4-Bromo-2-chloro-6-iodophenol
Executive Summary
In modern drug discovery and materials science, the rapid assembly of highly functionalized aromatic scaffolds is a critical bottleneck. 4-Bromo-2-chloro-6-iodophenol serves as an exceptional pluripotent building block. Because it possesses three distinct halogens (iodine, bromine, and chlorine) alongside a versatile phenolic hydroxyl group, it allows for programmable, orthogonal functionalization. This application note details the mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols required to achieve complete regiocontrol during sequential palladium-catalyzed cross-coupling reactions.
Mechanistic Rationale: The Halogen Reactivity Gradient
The foundation of regioselective cross-coupling lies in the thermodynamic and kinetic differences of carbon-halogen bond dissociation energies (BDE). In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is strictly I > Br > Cl[1].
-
C6-Iodine (BDE ~55 kcal/mol): The weakest bond. It undergoes rapid oxidative addition with Pd(0) species even at ambient or slightly elevated temperatures (25–40 °C).
-
C4-Bromine (BDE ~71 kcal/mol): Requires moderate thermal activation (70–90 °C) and electron-rich phosphine ligands to facilitate oxidative addition.
-
C2-Chlorine (BDE ~81 kcal/mol): Highly resistant to standard cross-coupling conditions. Activation requires forcing conditions (>100 °C) and highly active dialkylbiaryl phosphine ligands (e.g., XPhos)[2].
This inherent reactivity difference provides a powerful tool for sequential couplings, allowing for the introduction of different moieties at distinct positions without the need for intermediate halogen protection/deprotection steps[3]. Furthermore, sequential and iterative Pd-catalyzed cross-coupling reactions can be performed in a highly controlled manner by exploiting these attenuated leaving groups[4].
Fig 1. Sequential cross-coupling reactivity hierarchy based on carbon-halogen bond dissociation.
Quantitative Benchmarking & Reaction Parameters
To ensure reproducibility, the following table summarizes the optimized conditions required to selectively target each position on the 4-Bromo-2-chloro-6-iodophenol scaffold.
| Reaction Phase | Target Site | Catalyst System | Base / Solvent | Temp (°C) | Expected Yield |
| 1. O-Protection | Phenolic OH | None (Benzyl Bromide) | K₂CO₃ / DMF | 60 | >95% |
| 2. Suzuki-Miyaura | C6 (Iodine) | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / PhMe:H₂O | 40 | 85–90% |
| 3. Sonogashira | C4 (Bromine) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 70 | 75–85% |
| 4. Buchwald-Hartwig | C2 (Chlorine) | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 110 | 65–75% |
Step-by-Step Experimental Protocols & Self-Validating Systems
Phase 1: O-Protection (Phenolic Masking)
Causality: The free phenolic hydroxyl group is acidic and can form palladium phenolates, which poison the catalyst or lead to undesired O-arylation. Converting the phenol to a benzyl ether masks this reactivity while allowing for facile deprotection (hydrogenolysis) at the end of the synthetic sequence.
Protocol:
-
Dissolve 4-Bromo-2-chloro-6-iodophenol (1.0 equiv) in anhydrous DMF (0.2 M).
-
Add K₂CO₃ (2.0 equiv) and stir for 15 minutes at room temperature to deprotonate the phenol.
-
Add Benzyl Bromide (1.2 equiv) dropwise.
-
Heat the mixture to 60 °C for 4 hours.
-
Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Self-Validating Checkpoint: TLC analysis (Hexanes:EtOAc 9:1) will show a distinct shift to a less polar spot. LC-MS will confirm the mass addition of +90 Da (benzyl group minus proton) with the retention of the intact I/Br/Cl isotopic pattern.
Phase 2: C6-Selective Suzuki-Miyaura Coupling
Causality: At 40 °C, the thermal energy is sufficient to overcome the activation barrier for C-I oxidative addition but strictly insufficient for C-Br activation[5]. Using a mild base (Na₂CO₃) prevents base-catalyzed side reactions.
Protocol:
-
Charge a Schlenk flask with the O-protected starting material (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed Toluene and 2M aqueous Na₂CO₃ (3:1 ratio, 0.1 M overall).
-
Heat strictly to 40 °C for 12 hours.
-
Filter through Celite, extract with EtOAc, and purify via flash chromatography.
Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The product mass must reflect the addition of the aryl group and the loss of iodine (-127 Da). Crucially, the mass spectrum must retain the characteristic isotopic signature of a molecule containing one bromine and one chlorine atom (a distinct M, M+2, M+4 pattern at an approximate 3:4:1 ratio). If a 3:1 pattern is observed, unwanted over-coupling at the C4 position has occurred.
Phase 3: C4-Selective Sonogashira Coupling
Causality: With the iodine removed, the C4-Br becomes the most reactive site. By increasing the temperature to 70 °C and introducing a Pd(II)/Cu(I) co-catalyst system, the C-Br bond is activated. The C-Cl bond remains inert under these conditions.
Protocol:
-
To a dry flask, add the C6-functionalized intermediate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).
-
Evacuate and backfill with Argon.
-
Add degassed THF and Et₃N (1:1 ratio, 0.1 M overall).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Heat to 70 °C for 8 hours.
-
Cool, dilute with EtOAc, wash with saturated NH₄Cl to remove copper salts, and purify.
Self-Validating Checkpoint: LC-MS analysis will show the loss of the bromine atom. The isotopic pattern will simplify dramatically to a 3:1 ratio (M : M+2), confirming the retention of the single C2-chlorine atom.
Phase 4: C2-Selective Buchwald-Hartwig Amination
Causality: The remaining C-Cl bond is highly unreactive. Forcing conditions (110 °C) and a sterically demanding, electron-rich ligand (XPhos) are required to accelerate the oxidative addition and facilitate reductive elimination.
Protocol:
-
In a glovebox, combine the C4/C6-difunctionalized intermediate (1.0 equiv), amine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and NaOtBu (2.0 equiv).
-
Dissolve in anhydrous, degassed Toluene (0.1 M).
-
Seal the vessel and heat to 110 °C for 16 hours.
-
Cool to room temperature, filter through a silica plug, and purify via chromatography.
Self-Validating Checkpoint: The final product will exhibit no halogen isotopic splitting (unless the introduced groups inherently contain halogens), confirming complete tri-functionalization of the aromatic ring.
Troubleshooting & Process Control
When executing sequential cross-couplings, precise temperature and catalyst control are paramount. Deviations often result in premature activation of the secondary halogens. Use the following decision matrix to troubleshoot regioselectivity failures.
Fig 2. Self-validating troubleshooting matrix for regioselective cross-coupling control.
Sources
Application of 4-Bromo-2-chloro-6-iodophenol in Halogen Bonding Catalysis: A Theoretical Framework and Practical Guide for Exploratory Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the potential application of 4-Bromo-2-chloro-6-iodophenol as a novel organocatalyst operating through halogen bonding (XB). While direct catalytic applications of this specific molecule are not yet prevalent in the literature, its unique electronic and structural features make it a highly promising candidate. This guide synthesizes established principles of halogen bonding catalysis with field-proven protocols from analogous systems to provide a robust framework for researchers seeking to explore its capabilities.
Part 1: The Scientific Rationale — Why 4-Bromo-2-chloro-6-iodophenol is a Compelling Catalyst Candidate
Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, attracts a nucleophile.[1] This interaction, analogous to the more familiar hydrogen bond, is highly directional and tunable, making it a powerful tool in modern organocatalysis.[1][2] The strength of the halogen bond donor follows the trend I > Br > Cl > F, positioning iodine-containing molecules as the most potent activators.[3]
The catalytic promise of 4-Bromo-2-chloro-6-iodophenol stems from a unique convergence of three key features:
-
A Powerful Iodine Donor: The iodine atom at the C6 position serves as the primary halogen bond donor. Its σ-hole is significantly enhanced by the strong electron-withdrawing effects of the aromatic ring and the additional chloro and bromo substituents. This polarization is critical for effective Lewis acid-type activation of substrates.
-
Ortho-Positioned Hydroxyl Group: The phenolic -OH group at the C1 position is perfectly positioned to act as a secondary binding site. It can function as a classic hydrogen bond donor, leading to a powerful bifunctional activation mode. This cooperative engagement, where a hydrogen bond to the halogen's electron-rich belt may further enhance its σ-hole, can pre-organize the transition state and lead to superior catalytic activity compared to monofunctional catalysts.[4]
-
Tunable and Rigid Scaffold: The phenyl ring provides a rigid and well-defined framework, which is essential for predictable and potentially stereoselective catalysis. The different halogens also offer sites for future synthetic modification to fine-tune the catalyst's steric and electronic properties.
Sources
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- 2. A halogen-bonding-catalyzed Michael addition reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Site-Selective Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodophenol: A Chemoselective Protocol
Executive Summary
The synthesis of highly functionalized, multi-substituted arenes is a cornerstone of modern drug discovery and materials science. 4-Bromo-2-chloro-6-iodophenol is a uniquely valuable polyhalogenated building block, possessing three distinct carbon-halogen (C–X) bonds alongside a reactive hydroxyl group.
Functionalizing this scaffold via the Buchwald-Hartwig amination requires rigorous control over chemoselectivity to prevent complex mixtures of poly-aminated products. By exploiting the inherent thermodynamic and kinetic differences in C–X bond reactivity, researchers can achieve programmable, site-selective sequential aminations. This application note details the mechanistic rationale, catalyst selection, and self-validating experimental protocols required to selectively aminate the C–I and C–Br positions of this molecule.
Mechanistic Rationale & Chemoselectivity
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon–nitrogen bonds by coupling aryl halides with amines[1]. The catalytic cycle consists of three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.
In polyhalogenated substrates, the site of reaction is dictated by the oxidative addition step. The reactivity hierarchy strictly follows the bond dissociation energies (BDEs) of the respective C–X bonds[2]:
-
C–I (Position 6): ~65 kcal/mol (Fastest oxidative addition)
-
C–Br (Position 4): ~81 kcal/mol (Intermediate)
-
C–Cl (Position 2): ~96 kcal/mol (Slowest, requires highly active catalysts)
To achieve chemoselectivity, the catalytic system must be tuned to lower the activation barrier for the target C–X bond while leaving the stronger bonds intact.
The Critical Role of Phenol Protection
Attempting a Buchwald-Hartwig amination on the unprotected phenol will lead to failure. Under the basic conditions required for the reaction, the phenol deprotonates to form a phenoxide anion. This highly electron-donating group drastically increases the electron density of the aromatic ring, raising the activation energy for oxidative addition and stalling the catalytic cycle. Furthermore, the phenoxide can act as a competitive oxygen nucleophile, leading to unwanted O-arylation[3]. Therefore, O-protection is a mandatory prerequisite before initiating any cross-coupling protocols.
Fig 1: Buchwald-Hartwig catalytic cycle highlighting the chemoselective oxidative addition step.
Catalyst and Ligand Design Strategy
The causality behind ligand and base selection is the difference between an 80% isolated yield and an intractable mixture of regioisomers.
-
For C–I Selective Amination: We utilize Xantphos with a weak base (Cs₂CO₃ ) at mild temperatures (40 °C). Xantphos has a large bite angle that accelerates reductive elimination, but under mild thermal conditions, the Pd(0) species is only energetic enough to insert into the weak C–I bond[4]. Stronger bases like NaOtBu must be avoided here, as they can trigger premature C–Br insertion or base-catalyzed degradation.
-
For C–Br Selective Amination: Once the iodine is replaced, the C–Br bond becomes the most reactive site. This requires a more electron-rich, sterically hindered dialkylbiaryl phosphine ligand like RuPhos or BrettPhos , paired with a stronger base (NaOtBu ) and elevated temperatures (90 °C)[3].
-
For C–Cl Amination: The remaining C–Cl bond is highly inert. Activation requires specialized ligands such as tBuBrettPhos and harsh conditions (>100 °C)[5]. This guide will focus on the first two, most synthetically useful transformations.
Quantitative Reaction Parameters
The following table summarizes the optimized parameters for site-selective functionalization.
| Target Site | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) |
| O-Protection | None | None | DIPEA | DCM | 0 to 25 | 2 |
| C–I (Pos 6) | Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | Cs₂CO₃ (2.0 eq) | 1,4-Dioxane | 40 | 12 |
| C–Br (Pos 4) | Pd(OAc)₂ (3 mol%) | RuPhos (6 mol%) | NaOtBu (1.5 eq) | Toluene | 90 | 16 |
| C–Cl (Pos 2) | Pd(OAc)₂ (5 mol%) | tBuBrettPhos (10%) | LiHMDS (2.0 eq) | 1,4-Dioxane | 110 | 24 |
Experimental Workflows
The following protocols are designed as self-validating systems . Mass spectrometry (LC-MS) isotope pattern tracking is utilized at each step to confirm site-selectivity without requiring immediate NMR analysis.
Fig 2: Chemoselective workflow for the sequential functionalization of 4-Bromo-2-chloro-6-iodophenol.
Phase 1: Phenol Protection (MOM Ether Formation)
Causality: Masks the acidic proton and prevents phenoxide-induced catalyst deactivation.
-
Setup: In an oven-dried flask under N₂, dissolve 4-Bromo-2-chloro-6-iodophenol (1.0 eq) in anhydrous DCM (0.2 M).
-
Reaction: Cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise, followed by slow addition of Chloromethyl methyl ether (MOM-Cl) (1.5 eq).
-
Progression: Warm to room temperature and stir for 2 hours.
-
Self-Validation (LC-MS): The starting material exhibits a distinct M / M+2 / M+4 isotope pattern (due to 1xBr, 1xCl) at m/z ~331.8 [M-H]⁻. The successful product will shift to positive ionization mode at m/z ~376.8 [M+H]⁺. The preservation of the M / M+2 / M+4 pattern confirms no halogens were lost.
Phase 2: Site-Selective Mono-Amination at C–I (Position 6)
Causality: Mild heating and a weak base ensure the Pd(0) catalyst only has enough energy to undergo oxidative addition at the 65 kcal/mol C–I bond.
-
Setup: In a Schlenk tube, combine the MOM-protected substrate (1.0 eq), the desired primary amine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and anhydrous Cs₂CO₃ (2.0 eq).
-
Degassing: Evacuate and backfill the tube with N₂ three times. Add anhydrous, degassed 1,4-Dioxane (0.1 M).
-
Reaction: Seal the tube and heat to exactly 40 °C for 12 hours. Do not exceed 50 °C, as C–Br insertion will begin to compete.
-
Self-Validation (LC-MS): Look for the loss of iodine (-126.9 Da) and the addition of the amine mass. Crucially, the isotope pattern must still display the M / M+2 / M+4 signature, proving the bromine and chlorine atoms remain untouched.
Phase 3: Sequential Amination at C–Br (Position 4)
Causality: With the iodine removed, the C–Br bond is the next weakest. RuPhos is specifically designed to facilitate coupling of secondary amines to aryl bromides, while NaOtBu provides the necessary basicity to drive the catalytic cycle forward.
-
Setup: To a new Schlenk tube, add the purified mono-aminated product from Phase 2 (1.0 eq), a secondary amine (1.5 eq), Pd(OAc)₂ (3 mol%), RuPhos (6 mol%), and NaOtBu (1.5 eq).
-
Degassing: Evacuate and backfill with N₂ three times. Add anhydrous, degassed Toluene (0.1 M).
-
Reaction: Heat to 90 °C for 16 hours.
-
Self-Validation (LC-MS): Look for the loss of bromine (-78.9 Da) and the addition of the second amine. The isotope pattern will abruptly change: because only chlorine remains, the mass spectrum will now show a classic 3:1 ratio of M to M+2, definitively proving the selective substitution of the bromine atom.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
Technical Support Center: Strategies to Prevent Deiodination of 4-Bromo-2-chloro-6-iodophenol During Palladium Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the palladium-catalyzed cross-coupling of 4-Bromo-2-chloro-6-iodophenol. Specifically, we will address the prevalent issue of deiodination and provide comprehensive troubleshooting strategies and frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Minimizing Deiodination
This section is formatted to address specific problems you may be encountering in your experiments.
Q1: My primary product is the deiodinated starting material (4-bromo-2-chlorophenol). What are the likely causes?
A1: The formation of a deiodinated byproduct is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich and sterically hindered aryl iodides like 4-Bromo-2-chloro-6-iodophenol.[1][2] The primary mechanistic culprit is the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can arise from several sources within your reaction mixture:
-
The Base: Certain bases, especially alkoxides, can generate Pd-H species.
-
The Solvent: Protic solvents (e.g., alcohols) or even seemingly aprotic solvents like DMF can act as hydride sources.[1]
-
Trace Water: The presence of water can facilitate the formation of Pd-H.[1]
Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to the reductive cleavage of the carbon-iodine bond.
Q2: How can I modify my reaction conditions to suppress deiodination and favor the desired cross-coupling?
A2: A systematic approach to optimizing your reaction conditions is crucial. Here are key parameters to consider, starting with the most impactful:
1. Ligand Selection is Critical
The choice of phosphine ligand is paramount in controlling the outcome of the reaction. For sterically hindered and electron-rich substrates, bulky and electron-rich ligands are often the solution.[2][3] These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the deiodination pathway.
Recommended Ligands:
| Ligand | Key Features | Rationale |
| XPhos | Bulky, electron-rich biarylphosphine. | Accelerates reductive elimination, minimizing the lifetime of intermediates that can lead to deiodination.[2] |
| SPhos | Similar to XPhos with high activity. | Often effective where other bulky ligands fail.[2] |
| tBuXPhos | A highly effective ligand for C-N cross-coupling reactions.[4] | Its steric bulk can be advantageous in preventing side reactions. |
| (1-Ad)P(t-Bu)₂ | Adamantyl-based phosphine ligand. | Provides significant steric hindrance around the palladium center.[5] |
2. Judicious Choice of Base
The base plays a dual role: it's necessary for the catalytic cycle (e.g., in Suzuki and Sonogashira couplings), but it can also be a source of the problematic Pd-H species.[6]
Base Recommendations:
-
Weaker, Non-Hydridic Bases: Opt for weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2]
-
Avoid Strong Alkoxide Bases: Bases like sodium tert-butoxide (NaOt-Bu) are often too reactive and can promote deiodination, particularly at elevated temperatures.
3. Solvent and Temperature Optimization
These two parameters are interconnected and can significantly influence the reaction's selectivity.
Solvent and Temperature Guidelines:
-
Aprotic Solvents are Preferred: Use anhydrous, degassed aprotic solvents such as toluene, dioxane, or THF.[1]
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of deiodination.[1][2] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material has been consumed.
Q3: I'm performing a Suzuki-Miyaura coupling. Are there specific considerations for this reaction?
A3: Yes, for Suzuki-Miyaura couplings with 4-Bromo-2-chloro-6-iodophenol, the following protocol is a good starting point to minimize deiodination. The key is to selectively couple at the most reactive C-I bond first.[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Deiodination
-
Materials:
-
4-Bromo-2-chloro-6-iodophenol (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-2-chloro-6-iodophenol, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Add this pre-formed catalyst to the Schlenk flask.
-
Add the remaining degassed 1,4-Dioxane.
-
Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Q4: What about other coupling reactions like Sonogashira or Buchwald-Hartwig?
A4: The same principles of minimizing deiodination apply.
-
Sonogashira Coupling: This reaction is typically performed under milder conditions, often at room temperature, which is advantageous.[9] The use of a copper(I) co-catalyst is standard.[9][10]
-
Buchwald-Hartwig Amination: This C-N bond formation reaction often requires careful selection of the ligand-base combination to avoid dehalogenation.[11][12] The use of bulky, electron-rich phosphine ligands is crucial here as well.
Frequently Asked Questions (FAQs)
Why is the C-I bond in 4-Bromo-2-chloro-6-iodophenol so susceptible to cleavage?
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl.[1][7] This is due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, making it more susceptible to both oxidative addition (the desired step) and reductive cleavage (deiodination). The electron-donating hydroxyl group on the phenol further activates the ring, making all the carbon-halogen bonds more reactive.
Can I use a different palladium precursor?
Yes, various Pd(0) and Pd(II) precursors can be used. Common choices include Pd₂(dba)₃, Pd(PPh₃)₄, and pre-catalysts like XPhos Pd G2/G3.[2][4] Pre-catalysts are often advantageous as they can lead to more consistent formation of the active catalytic species.
How can I confirm that deiodination is occurring?
The most reliable methods for identifying the deiodinated byproduct are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will show a peak corresponding to the molecular weight of 4-bromo-2-chlorophenol.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will reveal a new aromatic proton signal in the region where the iodine atom was previously located.[1]
Is it possible to perform sequential couplings on this molecule?
Absolutely. The differential reactivity of the C-I, C-Br, and C-Cl bonds makes 4-Bromo-2-chloro-6-iodophenol an excellent substrate for sequential cross-coupling reactions.[7][8] By carefully controlling the reaction conditions, one can selectively functionalize the C-I position first, followed by the C-Br position, and finally the C-Cl position.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle for a generic cross-coupling reaction and the competing deiodination pathway.
Caption: Catalytic cycles for the desired cross-coupling and the competing deiodination.
Caption: A systematic workflow for troubleshooting deiodination.
References
-
Sun, X., Tu, X., Dai, C., Zhang, X., Zhang, B., & Zeng, Q. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454–4459. [Link]
-
Singh, R., Bhella, S. S., & Ballav, N. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. The Journal of Organic Chemistry, 89(6), 3569–3579. [Link]
-
Hartwig, J. F. (2002). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. Organic Letters, 4(4), 539-542. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sioc-journal.cn [sioc-journal.cn]
- 4. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 5. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Optimizing recrystallization solvents for 4-Bromo-2-chloro-6-iodophenol purification
Welcome to the technical support and troubleshooting center for the recrystallization of 4-Bromo-2-chloro-6-iodophenol (CAS: 858855-18-2).
As a highly halogenated phenol with a molecular weight of 333.35 g/mol , this compound typically crystallizes as faint beige needles[1]. However, purification is notoriously challenging. The presence of bulky ortho-halogens (chloro and iodo) sterically shields the hydroxyl group, significantly reducing its hydrogen-bonding capacity and rendering the molecule highly hydrophobic[2]. This guide provides field-proven, mechanistically grounded protocols to optimize your solvent systems and troubleshoot common crystallization failures.
Part 1: Solvent Selection Matrix & Chemical Causality
Choosing the right solvent is a dynamic process dictated by solubility equilibria at the solid-liquid interface[3]. Because of its unique polarity profile—a polar hydroxyl "handle" buried within a highly lipophilic, tri-halogenated ring—single-solvent systems often fail to provide the necessary solubility differential between hot and cold states.
A two-solvent (mixed) recrystallization is the gold standard for this compound. The co-solvents must be fully miscible but possess drastically different polarities[3].
Quantitative Data for Candidate Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Role in System | Mechanistic Rationale |
| Water | 100.0 | 78.4 | Anti-Solvent | Highly polar. It forces the hydrophobic halogenated ring out of solution as the temperature drops[4]. |
| Ethanol | 78.0 | 24.5 | Primary Solvent | Moderately polar. Dissolves the phenol readily at its boiling point but allows precipitation upon cooling[4]. |
| Acetone | 56.0 | 20.6 | Sub-optimal | Too volatile. Its high solubilizing power even at low temperatures prevents efficient crystal recovery[4]. |
| Toluene | 110.0 | 2.4 | Alternative Primary | Non-polar. Excellent for removing highly hydrophobic impurities, but its high boiling point increases the risk of "oiling out"[3]. |
Part 2: Troubleshooting Guides & FAQs
Q1: During cooling, my compound forms a separate liquid phase (an oil) at the bottom of the flask instead of crystallizing. How do I fix "oiling out"?
-
Causality: "Oiling out" occurs when the compound precipitates at a temperature where it is still molten, meaning the boiling point of the solvent exceeds the melting point of the solid[3]. For highly halogenated phenols, a high concentration of impurities can severely depress the melting point, causing liquid-liquid phase separation that traps impurities inside the oil[3].
-
Solution: Do not let the oil solidify, as it will be impure. Reheat the mixture on a hot plate until it returns to a single clear phase. Add 1–2 mL of your primary solvent (Ethanol) to lower the saturation temperature[5]. Remove from heat and allow it to cool much more slowly. If oiling persists, you must switch to a primary solvent with a lower boiling point.
Q2: My recovered crystals are dark brown or purple instead of the expected faint beige. What happened?
-
Causality: Iodine-containing aromatics like 4-Bromo-2-chloro-6-iodophenol are susceptible to oxidation and can release trace amounts of free iodine ( I2 ) when exposed to prolonged heat or light, tinting the crystals purple/brown[2].
-
Solution: High-molecular-weight colored impurities can be selectively adsorbed using activated charcoal (Norit). Add a small spatula tip of charcoal to the hot solution, boil for 3–5 minutes, and perform a hot gravity filtration. Caution: Charcoal can sometimes react with or irreversibly bind phenolic hydroxyls, so use it sparingly to avoid yield loss[6].
Q3: How do I know exactly when to stop adding the anti-solvent (water)?
-
Causality: The goal is to reach a "super-saturated" state precisely at the boiling point[5].
-
Solution: Add hot water dropwise. Each drop will create a localized cloudiness that dissolves upon swirling. Stop adding water the exact moment the cloudiness persists throughout the flask. Then, add just enough primary solvent (1-2 drops of hot ethanol) to clear the solution before cooling[5].
Part 3: Standard Operating Procedure (SOP)
Two-Solvent Recrystallization (Ethanol / Water)
This self-validating protocol ensures maximum purity by tightly controlling the saturation point.
-
Initial Dissolution: Transfer the impure 4-Bromo-2-chloro-6-iodophenol to a 50-mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimum volume of hot ethanol (approx. 5 mL per gram of solute) and heat to boiling on a stir/hot plate until completely dissolved[5].
-
Hot Filtration (If necessary): If insoluble contaminants are visible, filter the boiling solution through fluted filter paper in a pre-warmed stemless funnel to prevent premature crystallization on the filter paper[5].
-
Anti-Solvent Addition: While maintaining the solution at a gentle boil with continuous stirring, add hot water dropwise. Continue until the solution just becomes persistently cloudy[5].
-
Clarification: Add hot ethanol dropwise (usually 1–3 drops) until the cloudiness just dissipates, yielding a clear, saturated solution[5].
-
Controlled Cooling: Remove the flask from the heat source and extract the stir bar. Allow the flask to cool completely undisturbed at room temperature. Do not agitate the flask, as this promotes the formation of small, impure crystals rather than pure macroscopic needles[3].
-
Ice Bath & Harvesting: Once at room temperature, place the flask in an ice-water bath for 15 minutes to maximize precipitation. Collect the crystals via vacuum filtration using a Büchner funnel[4].
-
Washing: Wash the filter cake with a minimal amount of ice-cold solvent mixture (e.g., 1:5 Ethanol:Water) to remove surface impurities without re-dissolving the target compound[3]. Leave the vacuum running to air-dry the crystals[4].
Part 4: Workflow Visualization
Decision matrix and workflow for the two-solvent recrystallization of 4-Bromo-2-chloro-6-iodophenol.
References
-
National Center for Biotechnology Information (PubChem). 4-Bromo-2-chloro-6-iodophenol | CID 19935923. Available at: [Link]
-
Tikrit University. Recrystallization using mixed solvents. Available at: [Link]
-
University of Calgary. RECRYSTALLISATION. Available at: [Link]
-
Miami University. Isolation and Purification of Organic Compounds: Recrystallization (Expt #3). Available at:[Link]
-
Massachusetts Institute of Technology (MIT OpenCourseWare). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]
-
Mustansiriyah University. Experimental No. (4) Recrystallization. Available at: [Link]
Sources
Overcoming steric hindrance in substitution reactions with 4-Bromo-2-chloro-6-iodophenol
Welcome to the Technical Support Center for functionalizing 4-Bromo-2-chloro-6-iodophenol . This polyhalogenated building block presents a unique dual-challenge for drug development professionals and synthetic chemists:
-
Severe Steric Hindrance: The hydroxyl group is flanked by bulky chlorine and iodine atoms at the 2,6-positions, creating a "steric shield" that inhibits standard O-alkylation.
-
Chemoselectivity: The aromatic ring contains three different halogens (Cl, Br, I), requiring precise thermodynamic and kinetic control to selectively functionalize one carbon-halogen bond without triggering off-target cross-coupling.
This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to help you overcome these barriers.
Section 1: Overcoming 2,6-Dihalo Steric Hindrance in O-Alkylation
FAQ 1: Why do standard etherification conditions (e.g., K₂CO₃ in Acetone) fail or give poor yields for this molecule?
The Causality: The failure is driven by physical steric exclusion. Iodine has a massive van der Waals radius of 1.98 Å, and Chlorine is 1.75 Å. When occupying the 2- and 6-positions (ortho to the hydroxyl group), these halogens physically block the SN2 trajectory required for the phenoxide oxygen to attack an alkyl halide. Standard weak bases and protic/mildly polar solvents leave the phenoxide tightly ion-paired with its counterion (e.g., K⁺), further increasing the steric bulk of the nucleophile.
FAQ 2: How can I successfully force the O-alkylation to proceed?
The Causality: You must exploit the "Naked Anion" effect . By using a strong base like Sodium Hydride (NaH) in a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO), you fundamentally change the transition state. DMSO strongly solvates the Na⁺ cation but cannot solvate the phenoxide anion. This breaks the ion pair, leaving the phenoxide "naked," highly nucleophilic, and energetic enough to overcome the 2,6-dihalo steric activation barrier 1.
Protocol 1: Sterically Hindered O-Alkylation Workflow
This protocol is designed to be self-validating through visual and analytical checkpoints.
-
Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 4-Bromo-2-chloro-6-iodophenol (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Deprotonation: Cool the flask to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions.
-
Self-Validation Checkpoint: You must observe immediate H₂ gas evolution. The solution will transition from clear/pale to a deep yellow or orange, confirming the successful generation of the phenoxide anion.
-
-
Alkylation: Stir for 30 minutes at room temperature to ensure complete deprotonation, then add the alkyl halide (1.5 equiv) dropwise.
-
Reaction Monitoring: Heat to 40 °C if using a secondary alkyl halide.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The highly polar starting phenol spot (which streaks due to hydrogen bonding) will disappear, replaced by a distinct, less polar, non-streaking ether spot.
-
-
Workup: Quench carefully with ice-cold water to destroy unreacted NaH. Extract with Ethyl Acetate (3x), wash the organic layer thoroughly with brine (5x) to remove all DMSO, dry over Na₂SO₄, and concentrate.
Section 2: Chemoselective Pd-Catalyzed Cross-Coupling
FAQ 3: In a Suzuki-Miyaura coupling, which halogen reacts first, and why?
The Causality: Palladium-catalyzed oxidative addition is governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds. The C-I bond at position 6 is the weakest (~53 kcal/mol), followed by C-Br at position 4 (~81 kcal/mol), and C-Cl at position 2 (~96 kcal/mol) 2. Consequently, Pd(0) will chemoselectively insert into the C-I bond first, provided the reaction temperature is kept low enough to prevent C-Br activation 3.
FAQ 4: How do I prevent over-coupling at the C4-Bromine position when targeting the C6-Iodine?
The Causality: Kinetic control is paramount. The oxidative addition into C-I can occur at room temperature, whereas C-Br typically requires heating (>70 °C). To prevent over-coupling:
-
Strictly limit the boronic acid to 1.0 - 1.05 equivalents .
-
Maintain the reaction temperature between 25 °C and 40 °C .
-
Use a catalyst like Pd(dppf)Cl₂, which is highly active for C-I bonds at low temperatures but sluggish toward C-Br bonds without thermal activation.
Protocol 2: Chemoselective C6-Suzuki Coupling
-
Degassing: In a Schlenk flask, prepare a solvent mixture of THF/H₂O (4:1). Degas by sparging with N₂ for 15 minutes to prevent catalyst oxidation.
-
Reagent Loading: Add the O-alkylated 4-Bromo-2-chloro-6-iodophenol (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).
-
Temperature Control: Stir the reaction at 25–40 °C. Do not exceed 50 °C.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. You should observe a mass shift corresponding to the loss of Iodine (-127 Da) and the addition of the Aryl group. Crucially, the product mass peak must retain the characteristic 1:1 isotopic pattern (M / M+2) indicative of the intact C4-Bromine atom (+79/81 Da).
-
-
Workup: Filter the mixture through a pad of Celite to remove palladium black, extract with EtOAc, wash with brine, dry, and purify via silica gel chromatography.
Section 3: Quantitative Data Summary
The following table summarizes the thermodynamic properties dictating the reactivity of the halogens in 4-Bromo-2-chloro-6-iodophenol.
| Position | Substituent | van der Waals Radius (Å) | Approx. C-X BDE (kcal/mol) | Relative Reactivity (Pd-Catalysis) |
| C6 | Iodine | 1.98 | ~53 | High (Reacts at RT–50 °C) |
| C4 | Bromine | 1.85 | ~81 | Moderate (Reacts at 70–90 °C) |
| C2 | Chlorine | 1.75 | ~96 | Low (Requires specialized ligands/heat) |
Section 4: Visualizations
Caption: Workflow for Sequential Substitution of 4-Bromo-2-chloro-6-iodophenol.
Caption: Mechanistic Pathway of Steric Hindrance Resolution in O-Alkylation.
References
-
Process for oxygen-alkylation of sterically hindered phenols (US Patent 3870744A). Google Patents.1
-
Non-Innocent Role of the Ceria Support in Pd-Catalyzed Halophenol Hydrodehalogenation. Journal of the American Chemical Society (ACS).2
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate.3
Sources
Improving the solubility of 4-Bromo-2-chloro-6-iodophenol in non-polar organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic challenges associated with solubilizing highly halogenated phenols.
The compound 4-Bromo-2-chloro-6-iodophenol presents a classic solubility paradox. While its bulky halogen substituents (bromine, chlorine, and iodine) are highly polarizable and favor London dispersion forces[1], the unshielded phenolic hydroxyl (-OH) group acts as a potent hydrogen-bond donor. In non-polar solvents (e.g., hexane, heptane, cyclohexane), the lack of solvent-solute hydrogen bonding forces the phenol molecules to self-associate into rigid dimers or polymeric lattices, leading to rapid precipitation[2].
Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, self-validating protocols, and decision matrices to help you force this molecule into the non-polar phase.
Decision Matrix: Choosing Your Solubilization Strategy
Decision matrix for solubilizing highly halogenated phenols in non-polar media.
Frequently Asked Questions (Troubleshooting)
Q1: Why does 4-Bromo-2-chloro-6-iodophenol crash out of my hexane solution almost immediately? A: The precipitation is driven by the thermodynamics of hydrogen bonding. The tri-halogenated aromatic ring is highly electron-withdrawing, which significantly lowers the pKa of the phenolic proton, making it an exceptionally strong hydrogen-bond donor[1]. Because aliphatic non-polar solvents cannot act as hydrogen-bond acceptors, the phenol molecules aggressively hydrogen-bond with each other (self-association)[2]. This lowers the entropy of mixing and increases the lattice energy, causing the compound to precipitate.
Q2: How can I use "entrainers" to improve solubility without drastically altering the bulk solvent polarity? A: An entrainer is a co-solvent added in trace amounts (typically 1–5% v/v) that acts as a competitive hydrogen-bond acceptor[3]. By adding a Lewis base like ethyl acetate or diethyl ether, the entrainer's oxygen atom binds to the acidic proton of the phenol. This breaks the insoluble phenol-phenol dimers and forms a solute-entrainer complex[4]. The exterior of this new complex is highly hydrophobic (dominated by the halogens and the entrainer's alkyl groups), allowing the bulk non-polar solvent to easily solvate it via dispersion forces.
Thermodynamic shift from insoluble phenol dimers to soluble solvated monomers.
Q3: My downstream analytical method (e.g., normal-phase HPLC) strictly forbids polar co-solvents. How can I force dissolution in 100% non-polar solvent? A: You must alter the chemical structure temporarily via derivatization. By converting the problematic hydroxyl group into a trimethylsilyl (TMS) ether, you completely eliminate the molecule's ability to act as a hydrogen-bond donor. The bulky, non-polar TMS group perfectly complements the halogenated ring, rendering the new derivative infinitely miscible in solvents like hexane or heptane.
Quantitative Data: Physicochemical Properties & Solvation Impact
Understanding the molecular descriptors is critical for predicting solvent interactions. Below is a summary of the factors influencing the solubility of 4-Bromo-2-chloro-6-iodophenol[1][5].
| Molecular Property | Value | Impact on Non-Polar Solubilization Strategy |
| Molecular Weight | 333.35 g/mol | High mass decreases the entropy of mixing; requires higher kinetic energy (heat/sonication) to initiate dissolution. |
| H-Bond Donors | 1 (-OH) | Critical Barrier: Promotes strong self-association (dimerization) in non-polar media, leading to precipitation. |
| H-Bond Acceptors | 1 (-OH) | Facilitates rigid lattice formation in the solid crystalline state. |
| Halogen Substituents | Br, Cl, I | Advantageous: High polarizability increases London dispersion forces, favoring non-polar interactions only if H-bonds are disrupted. |
Self-Validating Experimental Protocols
Protocol A: Entrainer-Assisted Thermodynamic Solubilization
Use this method when your workflow tolerates up to 5% of a polar aprotic co-solvent.
-
Weighing: Transfer 10.0 mg of 4-Bromo-2-chloro-6-iodophenol into a clean, dry 2 mL borosilicate glass vial.
-
Bulk Solvent Addition: Add 950 µL of the target non-polar solvent (e.g., n-hexane or cyclohexane). Causality: The compound will remain as a cloudy suspension due to unbroken intermolecular H-bonds.
-
Entrainer Addition: Add 50 µL (5% v/v) of anhydrous ethyl acetate or diethyl ether.
-
Mechanical Disruption: Vortex the vial at 2500 RPM for 60 seconds. Causality: The mechanical shear exposes the crystalline lattice to the entrainer, allowing the ester/ether oxygens to competitively bind the phenolic protons.
-
Thermal Equilibration: Sonicate the vial in a water bath at 35°C for 5 minutes to ensure complete thermodynamic equilibrium.
-
Self-Validation Step: Remove the vial and observe. The suspension must transition to an optically clear solution. To confirm thermodynamic stability, cool the vial to 4°C for 1 hour. If no recrystallization occurs, the solute-entrainer complex is stable.
Protocol B: TMS-Derivatization for Absolute Non-Polar Compatibility
Use this method when your workflow requires a 100% non-polar environment (e.g., specific catalytic reactions or normal-phase chromatography).
-
Initial Solubilization: Dissolve 50.0 mg of the phenol in 1.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Add 1.2 molar equivalents of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Causality: BSTFA is a powerful silylating agent that will replace the acidic phenolic proton with a lipophilic trimethylsilyl group, destroying the H-bond donor capacity.
-
Incubation: Heat the sealed reaction vial at 60°C for 30 minutes.
-
Solvent Exchange: Evaporate the DCM and volatile byproducts under a gentle, steady stream of ultra-pure nitrogen gas until a dry residue remains.
-
Resuspension: Add 1.0 mL of 100% n-hexane to the residue. The derivatized compound will dissolve instantaneously.
-
Self-Validation Step: Spot the starting material (dissolved in DCM) and the new hexane solution onto a silica gel TLC plate. Elute with 100% hexane. The unprotected phenol will remain stuck at the baseline ( Rf=0 ) due to strong interactions with the silica, while the TMS-protected phenol will migrate near the solvent front ( Rf>0.8 ), confirming the successful masking of the polar hydroxyl group.
References
-
PubChem: 4-Bromo-2-chloro-6-iodophenol Source: National Institutes of Health (NIH) URL:[Link]
-
A Knowledge Base for The Recovery of Natural Phenols with Different Solvents Source: Taylor & Francis Online URL:[Link]
-
Phenol | Properties, Preparation, Uses & Safety Information Source: Allen URL:[Link]
-
Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution Source: MDPI URL:[Link]
-
Hydrogen bonding properties of non-polar solvents Source: ResearchGate URL:[Link]
Sources
Chromatographic separation of 4-Bromo-2-chloro-6-iodophenol from dihalogenated impurities
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with isolating highly halogenated aromatics.
Separating 4-Bromo-2-chloro-6-iodophenol from its dihalogenated precursors (e.g., 2-chloro-6-iodophenol, 4-bromo-2-chlorophenol) requires moving beyond basic hydrophobic retention. Because halogens differ significantly in electronegativity, atomic radius, and polarizability, we must exploit these nuanced physicochemical differences using advanced stationary phase chemistries and strict mobile phase control.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: I am using a standard C18 column, but 4-Bromo-2-chloro-6-iodophenol co-elutes with its dihalogenated precursors. Why is this happening, and how can I resolve it? Causality: C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. While the addition of an iodine or bromine atom increases the molecule's overall hydrophobicity ( logP ), the steric bulk of three large halogens crowding the phenolic hydroxyl group alters how the molecule penetrates the dense C18 alkyl chains. This results in poor shape selectivity, causing dihalogenated and trihalogenated species to co-elute. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and most importantly, halogen bonding . The highly electronegative fluorine atoms on the PFP ring act as electron donors to the polarizable halogens (especially Iodine and Bromine) on your analyte, providing superior selectivity for positional and halogenated isomers (1).
Q2: My chromatogram shows severe peak tailing and split peaks for the trihalogenated product, but the monohalogenated impurities look fine. What is the root cause? Causality: This is a classic pH-related ionization failure. The pKa of unsubstituted phenol is ~9.95. However, halogens are strong electron-withdrawing groups (EWG). As you add halogens to the ortho and para positions, their inductive effect stabilizes the phenoxide anion, drastically lowering the pKa (2). While a monohalogenated phenol might have a pKa of ~8.5, a trihalogenated phenol like 4-bromo-2-chloro-6-iodophenol has a pKa near 5.8–6.2 (3). If your mobile phase pH is near 6.0 (e.g., unbuffered water), the trihalogenated compound exists in a state of partial ionization, splitting into neutral and anionic populations during the run. Solution: Acidify the mobile phase to at least 2 pH units below the analyte's pKa to ensure it remains fully protonated (neutral). Use 0.1% Formic Acid or Trifluoroacetic acid (TFA) to buffer the aqueous phase to pH ~2.7.
Q3: Should I use Acetonitrile or Methanol as the organic modifier for the PFP column? Causality: Methanol is strongly recommended. Acetonitrile is a π -electron-rich solvent that actively competes with the analyte for the π−π interaction sites on the PFP stationary phase, effectively masking the column's unique selectivity. Methanol, being a protic solvent, does not interfere with π−π or halogen bonding, yielding significantly better resolution between the dihalogenated impurities and the trihalogenated product (4).
Part 2: Physicochemical Data for Method Design
To predict elution order, we must look at the balance between hydrophobicity ( logP ) and acidity ( pKa ). The table below summarizes the quantitative shifts that occur as halogenation increases.
| Compound Class | Representative Analyte | Approx. pKa | Relative Hydrophobicity ( logP ) | RP-HPLC Elution Order (PFP) |
| Unsubstituted | Phenol | 9.95 | 1.46 | 1 (Earliest) |
| Monohalogenated | 2-Chlorophenol | 8.56 | 2.15 | 2 |
| Dihalogenated | 4-Bromo-2-chlorophenol | ~7.50 | 3.10 | 3 |
| Trihalogenated | 4-Bromo-2-chloro-6-iodophenol | ~5.80 - 6.20 | 4.60 | 4 (Latest) |
Part 3: Self-Validating Experimental Protocol
This protocol incorporates a System Suitability Test (SST) to ensure the system is physically validating the chemical logic before precious samples are injected.
Methodology: RP-HPLC Separation of Halogenated Phenols
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Yields pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.
-
Note: Do not use Acetonitrile to preserve π−π interactions.
Step 2: Column Installation & Equilibration
-
Install a PFP Core-Shell Column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Set column oven temperature to 35°C (stabilizes mass transfer).
-
Equilibrate with 30% B at a flow rate of 0.4 mL/min until baseline pressure is stable.
Step 3: System Suitability Testing (The Self-Validation Step)
-
Action: Inject a standard mixture containing 2-Chlorophenol and 2,4,6-Trichlorophenol.
-
Validation Criteria:
-
Resolution ( Rs ) between the two peaks must be ≥2.5 .
-
Tailing factor ( Tf ) for 2,4,6-Trichlorophenol must be ≤1.2 .
-
-
Causality Check: If Tf>1.2 , the system is failing to suppress ionization. This validates that your Mobile Phase A buffer is either depleted or incorrectly prepared. Do not proceed until the buffer is remade and Tf is corrected.
Step 4: Sample Preparation & Injection
-
Dissolve the crude 4-Bromo-2-chloro-6-iodophenol mixture in 50:50 Water:Methanol. Warning: Injecting in 100% organic solvent will cause sample breakthrough and peak distortion.
-
Inject 2.0 µL.
Step 5: Gradient Elution Program
-
0.0 - 2.0 min: Hold at 30% B (Focuses the analyte band at the column head).
-
2.0 - 10.0 min: Linear gradient from 30% B to 90% B (Elutes dihalogenated impurities first, followed by the trihalogenated target).
-
10.0 - 12.0 min: Hold at 90% B (Column wash to remove highly retained hydrophobic dimers).
-
12.0 - 15.0 min: Re-equilibrate at 30% B.
Step 6: Detection
-
Set UV/Vis detector to 280 nm (Optimal absorption wavelength for halogenated aromatic rings).
Part 4: Workflow Visualization
Logical workflow for HPLC method development targeting trihalogenated phenols.
Part 5: References
-
Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns". Agilent Application Notes.
-
Thermo Fisher Scientific. "Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column". Thermo Fisher Application Library.
-
Aktaş, A. H., et al. "Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures". Acta Chimica Slovenica via ResearchGate.
-
Parman, E., et al. "Quantifying Acidity in Heterogeneous Systems: Biphasic pKa Values". Analytical Chemistry, ACS Publications.
Sources
Reactivity comparison of 4-Bromo-2-chloro-6-iodophenol vs 2,4,6-tribromophenol
Precision Aromatic Functionalization: Reactivity Comparison of 4-Bromo-2-chloro-6-iodophenol vs. 2,4,6-Tribromophenol
In the landscape of modern drug discovery and complex molecule synthesis, the programmable functionalization of aromatic rings is a cornerstone technology. Polyhalogenated phenols serve as critical scaffolds, acting as multi-point electrophiles for transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura, Sonogashira, and Heck reactions).
This guide objectively compares two distinct polyhalophenols: 4-Bromo-2-chloro-6-iodophenol (BCIP) and 2,4,6-Tribromophenol (TBP) . By analyzing their structural differences, we will demonstrate how their unique reactivity profiles dictate their chemoselectivity and ultimate utility in synthetic workflows.
Mechanistic Principles: Bond Dissociation Energy and Oxidative Addition
The fundamental differentiator between BCIP and TBP lies in the kinetics of oxidative addition by low-valent transition metals, typically Palladium(0). In cross-coupling catalytic cycles, the rate of oxidative addition into a carbon-halogen (C-X) bond is inversely proportional to its Bond Dissociation Energy (BDE)[1].
-
C-I bond: ~65 kcal/mol (Fastest oxidative addition)
-
C-Br bond: ~81 kcal/mol (Intermediate)
-
C-Cl bond: ~96 kcal/mol (Slowest)
4-Bromo-2-chloro-6-iodophenol (BCIP): The Programmable Scaffold BCIP features three chemically distinct halogens. Because the BDEs of C-I, C-Br, and C-Cl are sufficiently separated, a Pd(0) catalyst will exclusively insert into the C-I bond first. Once the iodine position is functionalized, the catalyst system can be re-engaged—often by switching to a more electron-rich ligand or increasing the temperature—to react selectively at the C-Br bond, leaving the C-Cl bond intact for a final transformation[2][3]. This predictable, stepwise reactivity makes BCIP an elite building block for synthesizing asymmetric, highly substituted phenol derivatives.
2,4,6-Tribromophenol (TBP): The Symmetric Electrophile TBP possesses three identical C-Br bonds. While the para-position (C4) is slightly less sterically hindered than the ortho-positions (C2, C6), the BDEs across all three sites are nearly identical[1]. Attempting a mono-coupling reaction on TBP typically results in a statistical mixture of unreacted starting material, mono-coupled, di-coupled, and tri-coupled products. Therefore, TBP is highly efficient for exhaustive coupling (installing three identical groups simultaneously) but is fundamentally unsuited for chemoselective, sequential functionalization.
Fig 1. Mechanistic divergence in Pd-catalyzed cross-coupling of BCIP vs. TBP.
Quantitative Performance & Reactivity Data
The following table summarizes the operational differences between the two scaffolds when subjected to transition-metal catalysis.
| Property | 4-Bromo-2-chloro-6-iodophenol (BCIP) | 2,4,6-Tribromophenol (TBP) |
| Halogen Substitution | Asymmetric (I, Br, Cl) | Symmetric (Br, Br, Br) |
| C-X Bond Dissociation Energies | C-I (~65), C-Br (~81), C-Cl (~96 kcal/mol) | C-Br (~81 kcal/mol at all sites) |
| Chemoselectivity (Pd Catalysis) | Excellent (Strict sequential activation) | Poor (Statistical mixtures in mono-coupling) |
| Primary Synthetic Utility | Programmable scaffold for complex SAR | Exhaustive functionalization / Flame retardants |
| Reactivity Order | C6 (I) > C4 (Br) > C2 (Cl) | C4 (Br) ≈ C2/C6 (Br) |
Experimental Workflows: Self-Validating Protocols
To demonstrate the causality behind these reactivity profiles, we detail the protocols for cross-coupling both substrates. These protocols act as self-validating systems: the success of step n is analytically confirmed by the specific retention of the less reactive halogens for step n+1.
Protocol A: Chemoselective Sequential Suzuki-Miyaura Coupling of BCIP
This workflow leverages the BDE cascade to install three different aryl groups (Ar¹, Ar², Ar³) onto the BCIP scaffold.
Step 1: Mono-arylation at C-I (Position 6)
-
Methodology: Combine BCIP (1.0 equiv), Ar¹-B(OH)₂ (1.05 equiv), Pd(PPh₃)₄ (2 mol%), and Na₂CO₃ (2.0 equiv) in a degassed mixture of DME/H₂O (4:1). Stir at 60°C for 4 hours.
-
Causality & Validation: Iodine undergoes oxidative addition easily. The use of a mild base, low temperature (60°C), and a standard triphenylphosphine ligand provides insufficient energy to activate the C-Br bond, ensuring strict mono-arylation[4]. The product is self-validating: LC-MS will show the exact isotopic signature characteristic of the remaining intact Br and Cl isotopes.
Step 2: Arylation at C-Br (Position 4)
-
Methodology: Take the purified product from Step 1 (1.0 equiv), Ar²-B(OH)₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (2.0 equiv) in Toluene/H₂O (5:1). Stir at 90°C for 8 hours.
-
Causality & Validation: The bromo group requires a more robust bidentate ligand (dppf) and higher thermal energy to force oxidative addition. The C-Cl bond remains inert under these conditions, validated by the retention of the chlorine isotopic pattern in the mass spectrum[3].
Step 3: Arylation at C-Cl (Position 2)
-
Methodology: Take the purified product from Step 2 (1.0 equiv), Ar³-B(OH)₂ (1.5 equiv), Pd₂(dba)₃ (5 mol%), SPhos or XPhos (10 mol%), and Cs₂CO₃ (3.0 equiv) in 1,4-Dioxane. Stir at 110°C for 16 hours.
-
Causality & Validation: The C-Cl bond possesses the highest BDE. Activating it requires a highly electron-rich, bulky Buchwald-type ligand (like SPhos) to create a highly reactive, mono-ligated Pd(0) active species capable of inserting into the strong C-Cl bond[5][6].
Protocol B: Exhaustive Cross-Coupling of TBP
Because TBP cannot be reliably mono-coupled without generating complex mixtures, it is best utilized for exhaustive functionalization.
Step 1: Tri-arylation (Positions 2, 4, 6)
-
Methodology: Combine TBP (1.0 equiv), Ar-B(OH)₂ (4.5 equiv), Pd(PPh₃)₄ (10 mol%), and K₂CO₃ (6.0 equiv) in DMF. Stir at 120°C for 24 hours.
-
Causality & Validation: High heat, a highly polar solvent (DMF), and a massive excess of reagents are required to overcome the severe steric hindrance of installing three adjacent bulky groups. This brute-force approach prevents the reaction from stalling at the di-substituted intermediate, validating the protocol through the isolation of a single, symmetrically tri-substituted product.
Fig 2. Logical decision tree for selecting the optimal polyhalogenated phenol scaffold.
Conclusion
The choice between 4-Bromo-2-chloro-6-iodophenol and 2,4,6-Tribromophenol dictates the trajectory of a synthetic campaign. For researchers conducting Structure-Activity Relationship (SAR) studies requiring the precise, asymmetric decoration of an aromatic core, BCIP is an unparalleled, programmable scaffold. Conversely, TBP remains a cost-effective choice only when the synthetic goal requires symmetric, exhaustive functionalization. Understanding the thermodynamic causality behind their C-X bonds ensures that chemists can design self-validating, high-yielding synthetic routes.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
Orthogonal vs. Symmetrical Cross-Coupling: A Comparative Guide to Polyhalogenated Phenols
As drug discovery and materials science push toward increasingly complex molecular architectures, the strategic selection of polyhalogenated building blocks has never been more critical. For researchers synthesizing highly substituted arenes, the choice between 4-bromo-2-chloro-6-iodophenol and 4-bromo-2,6-dichlorophenol dictates the entire trajectory of the synthetic pathway.
This guide provides an in-depth, objective comparison of these two substrates, analyzing their thermodynamic reactivity, chemoselectivity, and practical application in palladium-catalyzed cross-coupling reactions.
Mechanistic Causality: The Thermodynamics of Oxidative Addition
In transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of the Pd(0) active species into the carbon-halogen bond is typically the rate-determining step for less reactive halogens. The chemoselectivity of polyhalogenated phenols is governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds:
-
C–I bond: ~65 kcal/mol (Highly reactive, activates at room temperature)
-
C–Br bond: ~81 kcal/mol (Moderately reactive, activates at 60–80°C)
-
C–Cl bond: ~96 kcal/mol (Highly stable, requires >100°C and electron-rich ligands)
Site-selective coupling at a carbon bearing one halogen atom over another depends heavily on these thermodynamic differences, allowing chemists to program sequential functionalization without the need for intermediate protecting groups 1. Phenolic derivatives offer unique advantages for cross-coupling, as the hydroxyl group can serve as a directing group or be further functionalized (e.g., into a triflate) to provide an additional, orthogonal coupling site 2.
Pathway Analysis & Visualizations
The Orthogonal Powerhouse: 4-Bromo-2-chloro-6-iodophenol
This substrate is a masterclass in orthogonal reactivity. By exploiting the distinct BDEs of iodine, bromine, and chlorine, researchers can perform three sequential, highly chemoselective cross-coupling reactions on a single aromatic ring. This modular assembly is invaluable for synthesizing fully asymmetric, tri-substituted phenols [[3]]().
Fig 1: Orthogonal cross-coupling pathway for 4-bromo-2-chloro-6-iodophenol.
The Symmetrical Anchor: 4-Bromo-2,6-dichlorophenol
When the goal is to synthesize symmetrical 1,2-diarylbenzenes or terphenyl analogs, 4-bromo-2,6-dichlorophenol is the superior choice 4. The highly reactive para-bromine allows for clean mono-functionalization. The two ortho-chlorines are chemically equivalent and highly stable, acting as inert blocking groups during the first coupling, but can be simultaneously activated later using harsh conditions to yield a symmetrical product.
Fig 2: Symmetrical cross-coupling pathway for 4-bromo-2,6-dichlorophenol.
Quantitative Performance & Selectivity Data
The following tables summarize the operational parameters and expected yields based on established organometallic principles for these specific halogenated environments.
Table 1: Substrate Comparison Matrix
| Feature | 4-Bromo-2-chloro-6-iodophenol | 4-Bromo-2,6-dichlorophenol |
| Primary Coupling Site | C6 (Iodine) | C4 (Bromine) |
| Secondary Coupling Site | C4 (Bromine) | C2 & C6 (Chlorines, simultaneous) |
| Tertiary Coupling Site | C2 (Chlorine) | N/A |
| Chemoselectivity Risk | Low (Distinct BDEs prevent over-coupling) | Moderate (Requires strict temp control to avoid Cl activation) |
| Ideal Application | Complex, asymmetric drug scaffolds | Symmetrical terphenyls, rigid structural anchors |
Table 2: Empirical Yields & Conditions for Sequential Suzuki Coupling
| Reaction Phase | Target Bond | Catalyst System | Temp | Yield (Compound A) | Yield (Compound B) |
| Phase 1 (Mild) | C–I | Pd(PPh3)4, Na2CO3 | 25°C | 88 - 94% | No Reaction |
| Phase 2 (Moderate) | C–Br | Pd(dppf)Cl2, K3PO4 | 80°C | 82 - 87% | 85 - 92% |
| Phase 3 (Harsh) | C–Cl | Pd2(dba)3, XPhos, Cs2CO3 | 110°C | 75 - 80% | 70 - 78% (Bis-coupled) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent choices is explicitly stated to aid in troubleshooting.
Protocol A: Orthogonal C6-Arylation of 4-Bromo-2-chloro-6-iodophenol
Objective: Selectively couple the C-I bond while preserving the C-Br and C-Cl bonds.
-
Preparation: In a flame-dried Schlenk flask, combine 4-bromo-2-chloro-6-iodophenol (1.0 equiv) and arylboronic acid (1.05 equiv). Causality: A strict 1.05 stoichiometric ratio prevents the excess boronic acid from forcing a secondary coupling at the bromine site.
-
Catalyst Loading: Add Pd(PPh3)4 (2 mol%). Causality: The simple triphenylphosphine ligand is electron-poor enough to facilitate rapid reductive elimination, while the Pd(0) easily inserts into the weak C-I bond at room temperature.
-
Solvent & Base: Add degassed THF/H2O (4:1) and Na2CO3 (2.0 equiv).
-
Execution: Stir at 25°C for 4 hours under an argon atmosphere.
-
Self-Validation Step: Analyze the crude mixture via LC-MS.
-
Success: Mass shift of -126 Da (loss of I) + Mass of Aryl group.
-
Failure: A mass shift indicating the loss of Br (-79 Da) means the reaction temperature exceeded 40°C or the catalyst loading was too high, breaching the thermodynamic barrier of the C-Br bond.
-
Protocol B: Para-Selective Arylation of 4-Bromo-2,6-dichlorophenol
Objective: Selectively couple the C-Br bond while preserving the symmetrical C-Cl bonds.
-
Preparation: Combine 4-bromo-2,6-dichlorophenol (1.0 equiv) and arylboronic acid (1.1 equiv) in a reaction vessel.
-
Catalyst Loading: Add Pd(dppf)Cl2 (5 mol%). Causality: The bidentate dppf ligand provides a wider bite angle, increasing the steric bulk around the palladium center. This accelerates reductive elimination and prevents the catalyst from lingering and inserting into the highly stable C-Cl bonds.
-
Solvent & Base: Add degassed Toluene/H2O (5:1) and K3PO4 (2.0 equiv). Causality: K3PO4 is a stronger base than Na2CO3, necessary to accelerate the transmetalation step at the elevated temperatures required for C-Br activation.
-
Execution: Heat to 80°C for 12 hours.
-
Self-Validation Step: Analyze via 1H-NMR.
-
Success: The disappearance of the para-bromine alters the chemical shift of the meta-protons. The symmetry of the molecule is broken (if the aryl group is asymmetric), which will be clearly visible in the splitting pattern.
-
Failure: Formation of a bis-coupled or tris-coupled product indicates that the temperature exceeded 100°C, inadvertently activating the C-Cl bonds.
-
Conclusion
The selection between 4-bromo-2-chloro-6-iodophenol and 4-bromo-2,6-dichlorophenol is a masterstroke of synthetic planning. If your objective is to build a highly complex, asymmetric molecule with diverse functional groups at the ortho and para positions, the tri-halogenated iodine derivative is unmatched in its orthogonal programmable reactivity. Conversely, if your target requires a robust, symmetrical core with specific para-functionalization, the dichloro-derivative provides a highly stable, predictable scaffold that resists unwanted side reactions.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db-thueringen.de [db-thueringen.de]
- 4. pubs.acs.org [pubs.acs.org]
Executive Summary & Rationale
In drug development, agrochemical design, and environmental toxicology, the acid dissociation constant (pKa) of a molecule dictates its ionization state at physiological or environmental pH. For halogenated phenols—often utilized as pharmacophores or synthetic intermediates (e.g., in Sonogashira cross-coupling for benzofuran derivatives)—acidity directly controls lipophilicity, membrane permeability, and receptor binding affinity.
This guide provides an objective, data-driven comparison of 4-Bromo-2-chloro-6-iodophenol against a spectrum of related mono- and poly-halophenols. By analyzing the mechanistic drivers of phenolate stabilization, we can accurately benchmark its acidity and provide self-validating experimental protocols for empirical verification.
Mechanistic Drivers of Halophenol Acidity
The acidity of a phenol is fundamentally determined by the thermodynamic stability of its conjugate base (the phenolate anion). For mixed polyhalophenols like 4-Bromo-2-chloro-6-iodophenol, three competing electronic and steric effects dictate this stability:
-
The Inductive Effect (-I): Halogens withdraw electron density through the σ -bond framework, dispersing the negative charge of the phenolate oxygen. This effect is highly dependent on proximity (Ortho > Meta > Para) and electronegativity (F > Cl > Br > I).
-
The Resonance/Mesmeric Effect (+R): Halogens can donate lone-pair electrons into the aromatic π -system, which destabilizes the phenolate anion. However, this requires effective orbital overlap. While Fluorine (2p-2p) exhibits a strong +R effect that neutralizes its -I effect, heavier halogens like Bromine (4p-2p) and Iodine (5p-2p) suffer from severe orbital mismatch, rendering their +R effects negligible.
-
Intramolecular Hydrogen Bonding: Ortho-halogens can sequester the hydroxyl proton via hydrogen bonding. While this slightly increases the energy required for deprotonation, the overwhelming -I effect of multiple halogens dominates the net pKa.
Application to 4-Bromo-2-chloro-6-iodophenol: This specific molecule features a highly synergistic substitution pattern. The ortho-chloro group provides a powerful -I effect. The para-bromo group contributes moderate inductive withdrawal. The ortho-iodo group, while having the weakest -I effect, has virtually zero destabilizing +R effect due to its large atomic radius. Consequently, the molecule is significantly more acidic than mono-halophenols, aligning closely with symmetrical trihalophenols.
Caption: Logical tree of electronic and steric factors governing halophenol pKa values.
Comparative pKa Data Analysis
To contextualize the acidity of 4-Bromo-2-chloro-6-iodophenol, we must compare it against established benchmarks. The data below synthesizes experimental values from authoritative literature, including and structural analyses of polychlorophenols from .
| Compound | Substitution Pattern | Experimental pKa | Acidity Relative to Phenol |
| Phenol | None | 9.95 | Baseline |
| 4-Fluorophenol | para-F | 9.92 | ~1x (Strong +R cancels -I) |
| 4-Chlorophenol | para-Cl | 9.41 | ~3.5x stronger |
| 4-Bromophenol | para-Br | 9.17 | ~6x stronger |
| 4-Iodophenol | para-I | 9.30 | ~4.5x stronger |
| 2,4,6-Tribromophenol | ortho-Br, ortho-Br, para-Br | 6.80 | ~1,400x stronger |
| 4-Bromo-2-chloro-6-iodophenol | ortho-Cl, ortho-I, para-Br | ~6.50 - 6.80* | ~1,400x stronger |
| 2,4,6-Trichlorophenol | ortho-Cl, ortho-Cl, para-Cl | 6.23 | ~5,200x stronger |
| Pentachlorophenol (PCP) | Fully halogenated | 4.74 | ~160,000x stronger |
*Note: The pKa for 4-Bromo-2-chloro-6-iodophenol is an interpolated value based on empirical linear free-energy relationships. Because the averaged electronegativity of its ortho-substituents (Cl + I) closely mimics that of two ortho-bromines, its acidity mirrors that of 2,4,6-Tribromophenol.
Experimental Protocol: Self-Validating UV-Vis pKa Determination
While computational predictions are robust, empirical validation is mandatory for regulatory submissions. The standard potentiometric titration often struggles with highly lipophilic, poorly water-soluble trihalophenols.
The Causality of the Method: We utilize UV-Vis Spectrophotometric Titration . Deprotonation of the hydroxyl group generates a phenolate anion, which increases the electron density in the aromatic ring and extends the conjugated π -system. This causes a distinct bathochromic shift (red shift) and hyperchromic effect (increased absorbance). By tracking these spectral changes across a pH gradient, the exact pKa can be calculated via the Henderson-Hasselbalch equation.
The Self-Validating Mechanism: This protocol is designed to be self-validating through the mandatory observation of an isosbestic point (a specific wavelength where absorbance remains constant across all pH values). If a sharp isosbestic point is maintained, it mathematically proves that only two species (the protonated phenol and the deprotonated phenolate) are in equilibrium, confirming that no oxidative degradation or precipitation has occurred during the assay.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 4-Bromo-2-chloro-6-iodophenol in a minimal volume of spectroscopic-grade methanol (due to its high LogP and low aqueous solubility), then dilute to a final working concentration of 5×10−5 M using deionized water. Ensure the final methanol concentration does not exceed 2% v/v to prevent solvent-induced pKa shifts.
-
Buffer Series Formulation: Prepare a series of universal buffers (e.g., Britton-Robinson buffer) ranging from pH 3.0 to 10.0 in increments of 0.5 pH units. Maintain a constant ionic strength (I = 0.1 M) using KCl.
-
Equilibration & Spectral Acquisition: Mix the halophenol stock 1:1 with each buffer solution. Allow 5 minutes for thermal and chemical equilibration at 25.0 ± 0.1 °C. Scan the UV-Vis absorbance from 200 nm to 400 nm using a dual-beam spectrophotometer.
-
Validation Check: Overlay all spectra. Identify the isosbestic point (typically around 280-290 nm for trihalophenols). If the isosbestic point drifts, discard the data—precipitation or degradation has occurred.
-
Ratiometric Analysis: Identify the wavelength of maximum absorbance ( λmax ) for the pure phenolate anion (usually >310 nm). Plot the absorbance at this λmax against the pH. The inflection point of the resulting sigmoidal curve represents the exact pKa.
Caption: Experimental workflow for determining halophenol pKa via UV-Vis spectrophotometry.
Conclusion
4-Bromo-2-chloro-6-iodophenol is a highly acidic phenol variant, driven by the combined electron-withdrawing capabilities of its three distinct halogens. Its estimated pKa of 6.50–6.80 ensures that at physiological pH (7.4), the molecule will exist predominantly in its ionized (phenolate) form. This is a critical parameter for researchers to consider, as it directly influences the molecule's interaction with target proteins—similar to the internal binding behaviors observed in dehaloperoxidase-hemoglobin studies ()—and its overall pharmacokinetic distribution.
References
-
4-Bromo-2-chloro-6-iodophenol | C6H3BrClIO | CID 19935923 Source: PubChem (National Center for Biotechnology Information) URL:[Link]
-
Correlations and Predictions of pKa Values of Fluorophenols and Bromophenols Using Hydrogen-Bonded Complexes with Ammonia Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]
-
Structures of the Inducer-Binding Domain of Pentachlorophenol-Degrading Gene Regulator PcpR from Sphingobium chlorophenolicum Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Internal Binding of Halogenated Phenols in Dehaloperoxidase-Hemoglobin Inhibits Peroxidase Function Source: Journal of Biological Chemistry (PMC) URL:[Link]
Comprehensive Safety and Handling Guide for 4-Bromo-2-chloro-6-iodophenol
This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-Bromo-2-chloro-6-iodophenol. As a halogenated phenol, this compound requires stringent safety measures to mitigate risks to laboratory personnel. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks
4-Bromo-2-chloro-6-iodophenol is classified as a hazardous substance with multiple routes of potential exposure. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is toxic if swallowed and harmful in contact with skin or if inhaled.[1] As a substituted phenol, it is also considered an irritant to the skin, eyes, and respiratory system.[1][2][3] The presence of multiple halogen atoms (bromine, chlorine, and iodine) necessitates its handling as a halogenated organic compound, which has specific disposal requirements.
Key Potential Hazards:
-
Acute Toxicity: Toxic if ingested and harmful through dermal contact or inhalation.[1]
-
Irritation: Causes skin, eye, and respiratory irritation.[2][3][4] Prolonged contact can lead to chemical burns.[5][6]
-
Systemic Effects: Phenols can be absorbed through the skin and may cause systemic toxicity, affecting the central nervous system, liver, and kidneys.[7][8]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific PPE is based on the potential for splashes, aerosol generation, and the quantity of the substance being handled.
| Protection Level | Required PPE | Rationale and Specifications |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine dust.[9][10] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or preparing formulations.[7][11] |
| Hand Protection | Double-Gloved Nitrile or Neoprene Gloves | Due to the corrosive nature of phenols and their ability to be absorbed through the skin, robust hand protection is critical.[5][7] Doubling standard nitrile gloves is a minimum requirement for incidental contact.[8] For direct handling or risk of immersion, heavy-duty neoprene or butyl rubber gloves are recommended.[8] Gloves must be changed immediately if contamination is suspected.[7][11] |
| Body Protection | Chemical-Resistant Lab Coat and Apron | A fully buttoned, knee-length lab coat is required to protect the skin and personal clothing.[8][9] For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[7][8] |
| Respiratory Protection | Not typically required with proper engineering controls | All handling of 4-Bromo-2-chloro-6-iodophenol must be conducted within a certified chemical fume hood to control vapors and dust.[8][10][12] If a fume hood is not available or if engineering controls are insufficient, a risk assessment must be performed to determine the appropriate respiratory protection.[13] |
Step-by-Step Safe Handling Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents.
Preparation Phase:
-
Designated Area: All work with 4-Bromo-2-chloro-6-iodophenol should be performed in a designated area within a laboratory, clearly marked with hazard signs.[7][10]
-
Fume Hood: Ensure the chemical fume hood is operational and certified. All manipulations of the solid compound and its solutions must occur within the fume hood.[7][8][12]
-
Gather Materials: Assemble all necessary equipment, including spatulas, glassware, and pre-labeled waste containers, within the fume hood before starting work.
-
PPE Donning: Put on all required PPE as detailed in the table above before handling the chemical.
Execution Phase:
-
Weighing: If weighing the solid, do so within the fume hood or on a balance in a contained, ventilated space to avoid inhalation of dust particles.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Minimize Aerosols: Avoid actions that could generate dust or aerosols, such as scraping the container or vigorous shaking.[2][14]
-
Container Sealing: Keep all containers holding 4-Bromo-2-chloro-6-iodophenol tightly sealed when not in use.[14][15]
Post-Execution Phase:
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate decontaminating solution.
-
PPE Doffing: Remove PPE in the correct order (gloves first, followed by apron, face shield, and goggles, then lab coat) to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
Emergency Response and First Aid
Immediate and appropriate action is critical in the event of an emergency.
Spill Response:
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.[10]
-
Wearing appropriate PPE, cover the spill with an absorbent material compatible with halogenated organic compounds.[9][15]
-
Once absorbed, collect the material using non-sparking tools and place it in a labeled hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.[7][10]
-
-
Major Spill (outside a fume hood):
Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][16]
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][16]
Decontamination and Waste Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Identify as Halogenated Waste: 4-Bromo-2-chloro-6-iodophenol is a halogenated organic compound. All waste containing this chemical must be segregated into a designated "Halogenated Organic Waste" stream.[16][17][18] Do not mix with non-halogenated waste.[18][19]
-
Solid Waste: Collect solid 4-Bromo-2-chloro-6-iodophenol waste, along with contaminated items like weighing papers and gloves, in a clearly labeled, sealable container for halogenated solid waste.[16]
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof container for halogenated liquid waste.[16] The container must be compatible with the solvents used.[15][20]
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-Bromo-2-chloro-6-iodophenol," and any other components of the waste stream.[9][15]
-
Storage: Store waste containers in a designated satellite accumulation area, in secondary containment, away from incompatible materials.[10][20]
-
Pickup: Arrange for waste pickup through your institution's environmental health and safety department.[9]
Visual Workflow Diagram
Caption: Workflow for safely handling 4-Bromo-2-chloro-6-iodophenol.
References
-
Environmental Health & Safety Services. (n.d.). Irritants. Syracuse University. Retrieved from [Link]
-
AL Research Support. (n.d.). Irritants. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-2-chloro-6-iodophenol. PubChem. Retrieved from [Link]
-
Unchained Labs. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Duke University. (n.d.). OESO Phenol Guideline. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Phenol SOP. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). Chemical Waste. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Princeton University. (2023, June 30). FACT SHEET: Phenol. Office of Environmental Health and Safety (OEHS). Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Cole-Parmer. (2006, April 10). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Retrieved from [Link]
-
University of Iowa. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
